6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
Description
The compound 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate; cyclohexylazanium features a halogenated indole moiety conjugated to a carbohydrate-derived oxane ring. The indole core is substituted with bromo and chloro groups at positions 5 and 4, respectively, while the oxane ring is functionalized with hydroxyl groups and a carboxylate. The cyclohexylazanium counterion likely enhances solubility or stability. Structurally, this compound belongs to a class of indolyloxy carbohydrate derivatives, often employed as enzyme substrates (e.g., β-galactosidase or glucuronidase assays) due to their chromogenic properties upon enzymatic cleavage .
Properties
IUPAC Name |
6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCKZXHCJOVIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-4-chloro-3-indolyl Derivative
- The starting material is typically a halogenated indole, specifically 5-bromo-4-chloro-1H-indole.
- Halogenation is introduced selectively on the indole ring to yield the 5-bromo-4-chloro substitution pattern.
- This halogenated indole is then functionalized at the 3-position to introduce a reactive group (often a hydroxyl or halogen) that can form an ether bond with glucuronic acid derivatives.
Preparation of Glucuronic Acid Derivative
- The glucuronic acid moiety is prepared as a protected or activated derivative, commonly as a glucuronide.
- The sugar ring (oxane ring) with multiple hydroxyl groups is maintained, with the carboxylate group positioned at C-2.
- Protection/deprotection strategies are used to ensure selective reactivity at the 6-position for ether bond formation.
Coupling Reaction to Form the Ether Linkage
- The 5-bromo-4-chloro-3-indolyl derivative is reacted with the glucuronic acid derivative under conditions that promote nucleophilic substitution or glycosylation.
- Typical conditions involve mild bases or catalysts to facilitate the formation of the ether bond between the indole 3-position and the 6-position of the glucuronic acid ring.
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous buffers may be used depending on the reactivity and solubility.
Salt Formation with Cyclohexylamine
- The final step involves neutralizing the glucuronic acid carboxylate group with cyclohexylamine to form the cyclohexylammonium salt.
- This salt formation enhances the compound’s stability, solubility, and handling properties.
- The reaction is typically carried out in an aqueous or alcoholic medium, with stoichiometric amounts of cyclohexylamine added to the glucuronide.
Typical Synthetic Protocol (Generalized)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 5-bromo-4-chloroindole + activating agent | Halogenated indole preparation | Halogenated indole derivative |
| 2 | Protected glucuronic acid derivative | Preparation of sugar moiety | Activated glucuronide |
| 3 | Coupling reaction (base, solvent, temperature control) | Ether bond formation between indole and glucuronide | 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide |
| 4 | Cyclohexylamine addition in aqueous/alcoholic media | Salt formation | Final cyclohexylammonium salt compound |
| 5 | Purification (crystallization, chromatography) | Isolation of pure compound | >98% purity crystalline powder |
Summary Table of Key Preparation Aspects
| Aspect | Details |
|---|---|
| Starting Materials | 5-bromo-4-chloroindole, glucuronic acid derivatives, cyclohexylamine |
| Key Reaction Types | Halogenation, glycosylation (ether bond formation), salt formation |
| Reaction Conditions | Mild bases, solvents like DMF/DMSO, aqueous/alcoholic media |
| Purification Methods | Crystallization, chromatography |
| Typical Purity | ≥ 98% |
| Challenges | Stereochemical control, selective halogenation, salt stability |
| Applications | Chromogenic substrate for beta-glucuronidase assays |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by enzymes such as beta-glucosidase. This hydrolysis results in the cleavage of the glycosidic bond, producing 5-bromo-4-chloro-3-hydroxyindole, which then dimerizes to form an intensely blue product .
Common Reagents and Conditions
Reagents: Beta-glucosidase, DMF, DMSO
Conditions: Enzymatic hydrolysis typically occurs at physiological pH and temperature, ensuring optimal enzyme activity.
Major Products
The major product formed from the hydrolysis of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is 5-bromo-4-chloro-3-hydroxyindole, which dimerizes to produce a blue indigo dye .
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of microbiology, molecular biology, and biochemistry. Its primary applications include:
Enzyme Assays: Used as a substrate to detect beta-glucosidase activity in various biological samples.
Histochemistry: Employed in staining techniques to visualize enzyme activity in tissue sections.
Microbial Detection: Utilized in chromogenic media to identify and differentiate microbial species based on their enzymatic activity.
Gene Expression Studies: Used as a reporter substrate in assays to monitor gene expression and promoter activity.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl-beta-D-glucopyranoside involves its enzymatic hydrolysis by beta-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate undergoes oxidative polymerization to form a blue indigo dye, which is easily detectable . The molecular targets are the beta-glucosidase enzymes, and the pathway involves the hydrolysis and subsequent oxidation reactions .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
Target Compound :
- Indole Substituents : 5-bromo, 4-chloro.
- Carbohydrate Moiety : Oxane ring with hydroxyls (positions 3,4,5) and a carboxylate (position 2).
- Counterion : Cyclohexylazanium.
- X-Gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Indole Substituents: Identical 5-bromo, 4-chloro. Carbohydrate Moiety: Galactopyranose instead of oxane. Function: Classic β-galactosidase substrate, producing blue precipitates upon cleavage .
5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (Sodium Salt) :
N-Acetylated Derivative (CAS 4264-82-8) :
Isostructural Halogenated Analogues
4-(4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) :
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) :
Spectroscopic and Analytical Comparison
NMR and IR Data
Mass Spectrometry and Elemental Analysis
- Target Compound: Expected molecular ion ([M–H]⁻) at m/z ~481 (C₁₆H₁₇BrClNO₈). Elemental analysis: C ~40%, H ~3.5%, N ~2.9% (estimated).
X-Gal :
Compound 6m :
Functional and Application-Based Comparison
Enzymatic Substrate Utility
- Target Compound : Likely functions as a chromogenic substrate for carbohydrate-active enzymes (e.g., β-glucosidase or carboxylase), analogous to X-Gal .
- X-Gal : Specific to β-galactosidase, widely used in molecular biology for lacZ reporter assays .
- 5-Bromo-4-chloro-indolyl glucuronide : Detects β-glucuronidase in E. coli, critical for water quality testing .
Pharmacological and Antimicrobial Potential
- Halogenated Pyrazole Derivatives (e.g., Compound 17) : Exhibit antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .
Solubility and Stability
- Target Compound : Cyclohexylazanium counterion likely improves aqueous solubility vs. sodium salts (e.g., X-Gal sodium salt solubility: 100 mM in DMSO ).
- N-Acetylated Derivatives : Reduced hygroscopicity and enhanced shelf life due to acetyl group .
Data Tables
Table 2: Thermal and Spectral Properties
Biological Activity
The compound 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium is a complex organic molecule with potential biological activities. Its structural components suggest interactions with various biological pathways, particularly in the context of cancer research and enzymatic assays.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium
- Molecular Formula : C20H26BrClN2O7
- Molecular Weight : 521.79 g/mol
- CAS Number : 114162-64-0
- InChI Key : JXCKZXHCJOVIAV-VLQIOUPANA-N
Anticancer Properties
Research indicates that compounds similar to 6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane have shown promising anticancer activity. The indole moiety is known for its role in inhibiting various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound may promote programmed cell death in cancer cells by activating caspases and other apoptosis-related pathways.
- Cell Cycle Arrest : It potentially disrupts the cell cycle progression in cancer cells, leading to growth inhibition.
Enzymatic Activity
The compound's structure suggests it may serve as a substrate or inhibitor in various enzymatic reactions:
- Alkaline Phosphatase Assays : Similar compounds are often used in biochemical assays to detect alkaline phosphatase activity, which is crucial for various cellular processes and disease states.
- Beta-Galactosidase Detection : The presence of the indole structure allows for the use of this compound in detecting beta-galactosidase activity in microbial assays.
Case Study 1: Antitumor Activity
A study investigated the effects of a related indole derivative on human breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM. This suggests that structural analogs of the compound may exhibit similar effects.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 25 |
| 50 | 30 | 60 |
Case Study 2: Enzymatic Assays
In enzymatic assays involving alkaline phosphatase, the compound was tested as a substrate. The results demonstrated a clear colorimetric change indicative of enzyme activity:
| Time (min) | Absorbance at 405 nm |
|---|---|
| 0 | 0 |
| 10 | 0.15 |
| 30 | 0.45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
